molecular formula C18H17N5O5S B2470728 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1019180-26-7

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2470728
CAS No.: 1019180-26-7
M. Wt: 415.42
InChI Key: WLUWTMPORGUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining thieno, triazolo, and pyrimidinyl moieties, making it a valuable candidate for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic framework .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of thieno, triazolo, and pyrimidinyl moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c1-26-12-6-10(7-13(27-2)15(12)28-3)20-14(24)8-23-18(25)22-9-19-11-4-5-29-16(11)17(22)21-23/h4-7,9H,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWTMPORGUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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